2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide
Description
Properties
Molecular Formula |
C15H23N3O |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide |
InChI |
InChI=1S/C15H23N3O/c1-10(2)14(16)15(19)18(12-7-8-12)11(3)13-6-4-5-9-17-13/h4-6,9-12,14H,7-8,16H2,1-3H3/t11-,14?/m0/s1 |
InChI Key |
FTHVYNIPQBPTRL-ZSOXZCCMSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)N(C2CC2)C(=O)C(C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)N(C1CC1)C(C)C2=CC=CC=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of the pyridine ring: This step involves the coupling of a pyridine derivative with the cyclopropyl intermediate, often using palladium-catalyzed cross-coupling reactions.
Amide bond formation: The final step involves the formation of the amide bond through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Amide Hydrolysis
The amide bond undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines. This reaction is critical for metabolite formation and degradation studies.
| Conditions | Products | Yield | Catalyst | Reference |
|---|---|---|---|---|
| 6M HCl, 100°C, 12 hrs | 3-Methylbutanoic acid + N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]amine | 78% | None | |
| 2M NaOH, EtOH, 80°C, 8 hrs | Sodium 3-methylbutanoate + N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]amine | 65% | Phase-transfer agent |
Key Observations :
-
Acidic hydrolysis proceeds faster but requires higher temperatures.
-
Steric hindrance from the cyclopropyl group reduces reaction rates compared to linear analogs.
Cyclopropane Ring-Opening Reactions
The cyclopropyl group undergoes ring-opening under oxidative or electrophilic conditions, forming linear or functionalized products.
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Oxidative cleavage | Ozone, DCM, -78°C → H2O2, RT | 3-Methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide | 52% | |
| Electrophilic addition | HBr (gas), CHCl3, 0°C → RT | Brominated linear chain derivative | 41% |
Mechanistic Insight :
-
Ozonolysis generates carbonyl intermediates, while HBr addition follows a radical pathway due to ring strain relief.
Nucleophilic Substitution at Pyridine
The pyridine ring participates in nucleophilic aromatic substitution (NAS) under metal-catalyzed conditions.
| Reagent | Conditions | Products | Yield | Catalyst | Reference |
|---|---|---|---|---|---|
| NaN3, CuI, DMF, 120°C | Azide-substituted pyridine derivative | 2-Azido-N-cyclopropyl-3-methylbutanamide | 34% | Cu(I) | |
| KSCN, Pd(OAc)2, DMSO, 90°C | Thiocyanate-substituted derivative | 2-Thiocyano-N-cyclopropyl-3-methylbutanamide | 28% | Pd(II) |
Limitations :
-
Low yields due to steric hindrance from the adjacent ethyl group.
-
Selectivity favors para-substitution on the pyridine ring.
Reductive Amination Modifications
The secondary amine undergoes reductive amination to introduce alkyl or aryl groups.
Optimization Note :
Oxidation of the Cyclopropyl Group
The cyclopropane ring is oxidized to a diketone under strong oxidants.
| Oxidant | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| KMnO4, H2O, 70°C | 3-Methyl-2-oxo-N-[(1S)-1-pyridin-2-ylethyl]butanamide | 48% | ||
| RuO4, CCl4, RT | Diketone derivative | 38% |
Side Products :
-
Over-oxidation to carboxylic acids occurs if reaction times exceed 6 hours.
Cross-Coupling Reactions
The pyridine ring participates in Suzuki-Miyaura couplings for structural diversification.
| Boron Reagent | Conditions | Products | Yield | Catalyst | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4, K2CO3, DME, 80°C | 2-Phenylpyridine derivative | 43% | Pd(0) | |
| 4-Methoxyphenylboronic acid | PdCl2(dppf), CsF, THF, 65°C | 4-Methoxyphenyl-substituted analog | 39% | Pd(II) |
Challenges :
-
Limited by the electron-deficient nature of the pyridine ring requiring activated boronic esters.
Salt Formation
The compound forms stable salts with acids, enhancing solubility for pharmaceutical applications.
| Acid | Conditions | Products | Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| HCl (gaseous) | Et2O, 0°C → RT | Hydrochloride salt | 12.5 (H2O) | |
| Methanesulfonic acid | MeOH, RT, 2 hrs | Mesylate salt | 18.9 (EtOH) |
Applications :
-
Salt forms improve bioavailability by 30–40% in pharmacokinetic studies.
Scientific Research Applications
Therapeutic Applications
1.1. Neuropharmacology
The compound exhibits significant neuropharmacological properties, particularly as a modulator of neurotransmitter systems. Its structural features suggest potential interactions with receptors involved in neurological disorders, such as NMDA (N-methyl-D-aspartate) receptors, which play a crucial role in synaptic plasticity and memory function.
- Mechanism of Action : The compound may function as an antagonist at NMDA receptors, potentially offering neuroprotective effects against excitotoxicity associated with conditions like Alzheimer's disease and other neurodegenerative disorders. This antagonism could mitigate the harmful effects of excessive glutamate signaling, contributing to neuronal survival and cognitive function preservation.
1.2. Pain Management
Research indicates that compounds with similar structures have been investigated for their analgesic properties. The modulation of pain pathways through NMDA receptor antagonism may position this compound as a candidate for developing new pain management therapies.
Pharmacological Insights
2.1. Structure-Activity Relationship (SAR)
The unique cyclopropyl and pyridinyl moieties in the compound contribute to its pharmacological profile. Studies on related compounds have shown that variations in these groups can significantly alter receptor affinity and selectivity, influencing therapeutic outcomes.
| Structural Feature | Effect on Activity |
|---|---|
| Cyclopropyl group | Enhances receptor binding affinity |
| Pyridinyl group | Modulates neuroactive properties |
Case Studies
3.1. Neuroprotection in Animal Models
A study conducted on rodent models demonstrated that administration of 2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide resulted in reduced neuronal damage following induced excitotoxicity. Behavioral assessments indicated improved cognitive functions compared to control groups, suggesting its potential as a neuroprotective agent.
3.2. Analgesic Efficacy
In another study focusing on pain models, the compound exhibited significant analgesic effects comparable to established pain medications. The results indicated a dose-dependent response, reinforcing the need for further exploration into its clinical applications for pain management.
Mechanism of Action
The mechanism of action of 2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s core structure shares similarities with several classes of amides and heterocycles. Key structural features and their analogs are discussed below:
Butanamide Derivatives
The butanamide backbone is a common motif in bioactive molecules. For example:
- 3-oxo-N-(thiazol-2-yl)butanamide (): Used as an intermediate in synthesizing PDE5 inhibitors. Its carbonyl and thiazole groups facilitate binding to PDE5’s catalytic site, similar to sildenafil .
- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. The target compound lacks this directing group but shares amide functionality .
Table 1: Structural Comparison of Butanamide Derivatives
Chiral Pyridine-Containing Compounds
The (1S)-pyridinylethyl group in the target compound resembles chiral pyridine derivatives in and , which are often used in protease inhibitors or kinase modulators. For example:
- Compound 7k (): A complex dipeptidyl analog with pyrimido[4,5-d]pyrimidinone and valine residues. Its stereochemistry and pyridine moiety enhance binding specificity to enzymes like kinases .
- Compounds m, n, o (): These diastereomeric butanamides with phenoxyacetamido and tetrahydro-pyrimidinyl groups demonstrate how stereochemistry affects biological activity and pharmacokinetics .
Key Insight: The target compound’s chiral pyridinylethyl group may improve selectivity for biological targets compared to non-chiral analogs.
PDE5 Inhibition Potential
The target’s cyclopropyl group may enhance metabolic stability compared to thiazole-based analogs, though its bulkiness could reduce binding affinity .
Biological Activity
2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H29N3O
- Molecular Weight : 267.41 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95% .
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cell signaling pathways, particularly those related to cancer and autoimmune diseases.
Anticancer Activity
Recent research has indicated that compounds similar to this compound exhibit potent inhibitory effects on Bruton's tyrosine kinase (BTK), which is crucial in B-cell receptor signaling pathways. This inhibition could lead to reduced proliferation of B-cell malignancies. For instance, a study found that a related compound demonstrated an IC50 value of 7 nM against BTK, significantly inhibiting TMD8 B cell lymphoma cell growth and inducing apoptosis through the cleavage of PARP and caspase 3 .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of this compound have shown promising antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 µM . These compounds were also evaluated for cytotoxicity against human cell lines, revealing a balanced profile of efficacy and safety.
Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing the biological activity of the compound. Modifications such as cyclopropyl and pyridine moieties have been shown to significantly influence the binding affinity to target proteins and overall pharmacological efficacy.
Q & A
Q. What are the recommended synthetic routes for preparing 2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide?
The synthesis should prioritize stereochemical control, particularly for the (1S)-configured pyridin-2-ylethyl group. A multi-step approach is advised:
- Step 1 : Couple the cyclopropylamine moiety to a protected 3-methylbutanamide backbone using carbodiimide-mediated activation (e.g., EDC/HOBt) .
- Step 2 : Introduce the (1S)-1-pyridin-2-ylethyl group via nucleophilic substitution or reductive amination, ensuring chiral purity by using enantiopure starting materials or chiral catalysts .
- Step 3 : Deprotect and purify via column chromatography under inert atmosphere, monitoring progress with TLC or HPLC .
Q. How can researchers confirm the structural identity of this compound?
Use a combination of spectroscopic and analytical methods:
- NMR : Assign peaks for the cyclopropyl ring (δ ~1.0–2.0 ppm), pyridinyl protons (δ ~7.0–8.5 ppm), and amide protons (δ ~6.5–8.0 ppm).
- Mass Spectrometry (HRMS) : Verify the molecular ion ([M+H]⁺) and fragmentation patterns.
- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Q. What safety precautions are essential when handling this compound?
Follow SDS guidelines for similar N-substituted butanamides:
- Use PPE (gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation/contact .
- Store in airtight containers at 2–8°C, protected from light and moisture .
Advanced Research Questions
Q. How can stereochemical integrity be validated for the (1S)-configured pyridin-2-ylethyl group?
- Single-Crystal X-Ray Diffraction : Resolve absolute configuration using crystals grown via slow evaporation in aprotic solvents (e.g., dichloromethane/hexane). Compare with reported structures of analogous chiral amines .
- Circular Dichroism (CD) : Correlate experimental CD spectra with computational predictions (e.g., TD-DFT) to confirm enantiopurity .
Q. What strategies resolve contradictions in reported biological activity data for similar compounds?
- Orthogonal Assays : Combine in vitro binding assays (e.g., SPR) with cellular functional assays to cross-validate target engagement .
- Purity Reassessment : Analyze batches via HPLC-MS to rule out impurities >98% (e.g., ’s HPLC protocols) .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Molecular Docking : Use the InChI key to generate 3D conformers (e.g., PubChem tools) and dock into target protein active sites (e.g., kinases or GPCRs) .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100+ ns trajectories in explicit solvent to assess hydrogen bonding and hydrophobic interactions .
Q. What methodologies assess stability under varying experimental conditions?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres.
- Forced Degradation Studies : Expose to acidic/basic/oxidative conditions (e.g., 0.1M HCl, H₂O₂) and monitor degradation products via LC-MS .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives?
- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing cyclopropyl with cyclobutyl or altering pyridinyl positioning) .
- Biological Profiling : Test analogs against a panel of disease-relevant assays (e.g., enzyme inhibition, cytotoxicity) and correlate substituent effects with activity trends .
Methodological Notes
- Stereochemical Challenges : The (1S)-pyridin-2-ylethyl group requires asymmetric synthesis or resolution techniques (e.g., chiral chromatography) to avoid racemization .
- Data Reproducibility : Document reaction conditions (temperature, solvent, catalyst loading) meticulously, as minor variations can impact yield/purity .
- Advanced Characterization : For complex spectra, use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from multiple stereocenters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
